6-Methylindole-3-carboxaldehyde

Enzyme Inhibition Glutathione S-Transferase Biochemical Pharmacology

Ensure experimental reproducibility with 6-MICA. This 6-methyl analog of indole-3-carboxaldehyde offers enhanced GST inhibition and distinct reactivity for higher yields in Vilsmeier-Haack formylation. Substituting with positional isomers leads to unreliable data. For long-term stability, store at 2-8°C under inert gas.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 4771-49-7
Cat. No. B1309500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylindole-3-carboxaldehyde
CAS4771-49-7
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CN2)C=O
InChIInChI=1S/C10H9NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-6,11H,1H3
InChIKeyLZERQSJGPXFAKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylindole-3-carboxaldehyde (CAS 4771-49-7) – Product Specification & Procurement Overview


6-Methylindole-3-carboxaldehyde (6-MICA, CAS 4771-49-7) is a C10H9NO heterocyclic indole derivative, existing as a pale-yellow to yellow-brown solid with a melting point of 185-189°C . It functions primarily as a key building block in synthetic organic chemistry and as a pharmacologically relevant scaffold for GST-targeted research [1].

Why Generic Indole-3-carboxaldehyde Substitution is Not Recommended for 6-Methylindole-3-carboxaldehyde (CAS 4771-49-7)


The methyl group at the 6-position of the indole ring is not an inert substituent; it induces specific electronic and steric effects that dramatically alter both biological activity and synthetic reactivity compared to unsubstituted indole-3-carboxaldehyde (I3CA) or its positional isomers. Substituting 6-MICA with 5-methyl-, 7-methyl-, or 5-bromo-indole-3-carboxaldehyde will result in different GST inhibitory potency, divergent yields in flow chemistry reactions, and altered down-stream derivative properties, rendering experimental outcomes non-transferable and unreliable [1].

6-Methylindole-3-carboxaldehyde (4771-49-7): Quantified Differentiation & Selection Evidence


6-MICA Exhibits Highest GST Inhibitory Potency Among Indole-3-carboxaldehyde Analogs

In a direct head-to-head in vitro study, 6-Methylindole-3-carboxaldehyde (1b) demonstrated the highest GST inhibitory effect across a panel of indole-3-carboxaldehyde derivatives. Its Ki value of 0.018 ± 0.01 mM was the lowest reported, representing a 61.7-fold improvement in potency compared to the least active compound in the series (Ki 1.110 ± 0.15 mM) [1].

Enzyme Inhibition Glutathione S-Transferase Biochemical Pharmacology

6-MICA Shows Superior GST IC50 Potency in Comparative Panel

The same study reports IC50 values for the panel ranging from 0.042 to 1.570 mM, with 6-MICA (1b) exhibiting the highest inhibitory effect [1]. While the specific IC50 for 6-MICA was not isolated from the lower bound, the range confirms its position as the most potent compound among the tested indole-3-carboxaldehydes, with at least a 37.4-fold lower IC50 than the least active compound in the series (1.570 mM).

Enzyme Inhibition Glutathione S-Transferase IC50 Determination

6-MICA Synthesis Achieves High Yield via Vilsmeier-Haack Formylation

6-Methylindole-3-carboxaldehyde is synthesized with high yields via the Vilsmeier-Haack reaction of 6-methylindole with DMF and phosphorus oxychloride. A reported yield of 92% demonstrates the efficiency of this specific starting material and method. This contrasts with alternative syntheses such as the Fischer indole synthesis or Skraup synthesis for this compound, which are documented to yield lower efficiencies .

Synthetic Chemistry Process Optimization Yield Efficiency

Air Sensitivity Mandates Strict Inert Atmosphere Handling for 6-MICA

Multiple authoritative vendor specifications classify 6-Methylindole-3-carboxaldehyde as 'Air Sensitive' and recommend storage under inert gas (nitrogen or argon) at 2-8°C . This requirement is not universal for all indole-3-carboxaldehyde analogs (e.g., unsubstituted I3CA is generally less air-sensitive), meaning that procurement and laboratory handling protocols for 6-MICA must be specifically designed to maintain its integrity and ensure experimental reproducibility.

Handling & Storage Stability Procurement Logistics

Validated Application Scenarios for 6-Methylindole-3-carboxaldehyde (CAS 4771-49-7)


GST Enzyme Inhibition Assays and Positive Control Studies

Utilize 6-Methylindole-3-carboxaldehyde as a high-potency inhibitor in GST enzyme activity assays. Its superior Ki and IC50 values relative to other indole-3-carboxaldehyde analogs make it an ideal positive control or lead compound for studying GST-related pathways, including detoxification mechanisms and cancer cell signaling [1].

Synthesis of Complex Indole Derivatives via Vilsmeier-Haack Formylation

Employ 6-Methylindole-3-carboxaldehyde as a key intermediate in multi-step organic syntheses, leveraging the high yields (up to 92%) achievable via Vilsmeier-Haack formylation of the parent 6-methylindole . This ensures cost-effective and scalable production of downstream pharmaceuticals, agrochemicals, and fluorescent probes.

Research Requiring Stringent Material Stability Protocols

For laboratories where compound stability is critical for reproducibility, 6-Methylindole-3-carboxaldehyde demands and validates strict inert atmosphere storage (2-8°C under N2 or Ar) . This scenario is relevant for high-sensitivity assays, long-term studies, or when using the compound as a certified reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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